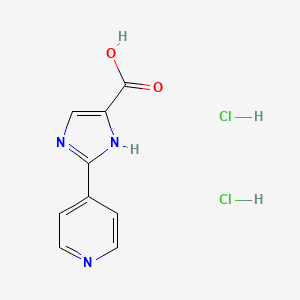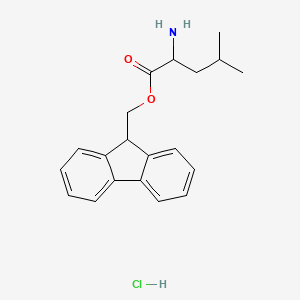
9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride: is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group for the amino function in peptide synthesis, allowing for the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride typically involves the protection of the amino group of 2-amino-4-methylpentanoic acid (leucine) with the Fmoc group. This can be achieved through the reaction of leucine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyl group.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.
Substitution: Nucleophilic substitution reactions can occur at the amino group once the Fmoc group is removed.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions typically involve mild bases like sodium bicarbonate or organic bases like triethylamine.
Major Products:
Oxidation: Products include fluorenone derivatives.
Reduction: Products include alcohol derivatives of the Fmoc group.
Substitution: Products include various substituted amino acids depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in the construction of complex organic molecules.
Biology:
- Utilized in the study of protein-protein interactions.
- Helps in the development of peptide-based drugs.
Medicine:
- Plays a role in the synthesis of therapeutic peptides.
- Used in the development of diagnostic tools.
Industry:
- Employed in the production of peptide-based materials.
- Used in the manufacture of specialty chemicals.
Mechanism of Action
The primary mechanism of action for 9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the stepwise construction of peptides. It is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions. The fluorenylmethyl group stabilizes the intermediate, preventing unwanted side reactions.
Comparison with Similar Compounds
9H-fluoren-9-ylmethoxycarbonyl (Fmoc) amino acids: These compounds share the Fmoc protecting group but differ in the amino acid component.
Boc-protected amino acids: Use tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.
Cbz-protected amino acids: Use benzyloxycarbonyl (Cbz) as the protecting group.
Uniqueness:
- The Fmoc group is preferred for its stability and ease of removal under mild conditions, making it suitable for automated peptide synthesis.
- Compared to Boc and Cbz groups, Fmoc provides better protection against side reactions and is more compatible with a wider range of reaction conditions.
Properties
Molecular Formula |
C20H24ClNO2 |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-13(2)11-19(21)20(22)23-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;/h3-10,13,18-19H,11-12,21H2,1-2H3;1H |
InChI Key |
XXSOHSVIAGSDCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(2-Ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313349.png)
![8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene](/img/structure/B12313358.png)

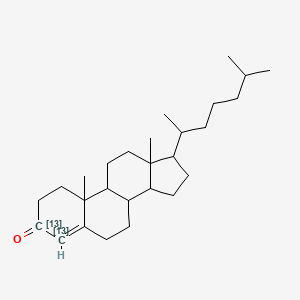
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B12313370.png)
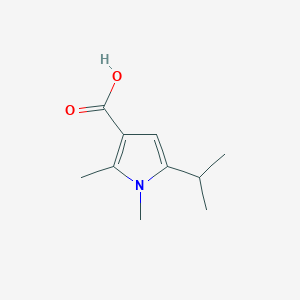
![4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid](/img/structure/B12313378.png)
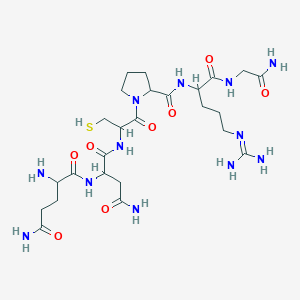
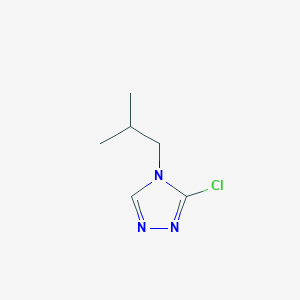
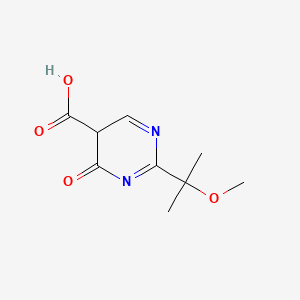

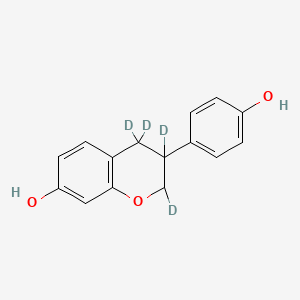
![2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B12313432.png)
